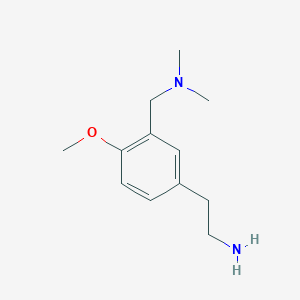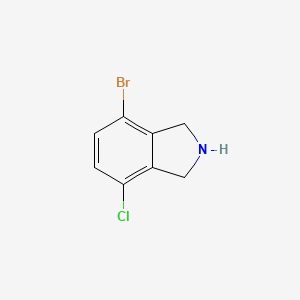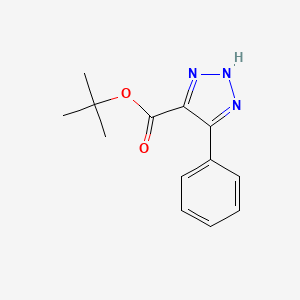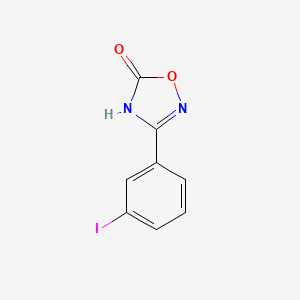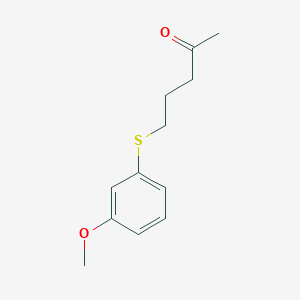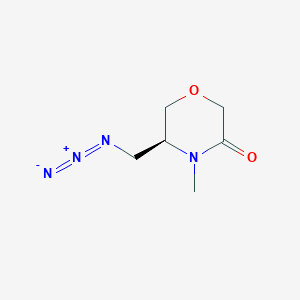
1,4-Diacetylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diacetylpiperazine-2-carboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a piperazine ring substituted with acetyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diacetylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of piperazine-2-carboxylic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is performed in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
1,4-Diacetylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
1,4-Diacetylpiperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,4-Diacetylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl groups and the carboxylic acid moiety play crucial roles in its reactivity and interactions with biological molecules. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Piperazine-2-carboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1,4-Diacetylpiperazine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Acetylpiperazine derivatives: Compounds with different substitution patterns on the piperazine ring.
Uniqueness
1,4-Diacetylpiperazine-2-carboxylic acid is unique due to the presence of both acetyl groups and a carboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
1,4-diacetylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-3-4-11(7(2)13)8(5-10)9(14)15/h8H,3-5H2,1-2H3,(H,14,15) |
InChIキー |
SLCZTTFGMSRTDO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(C(C1)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


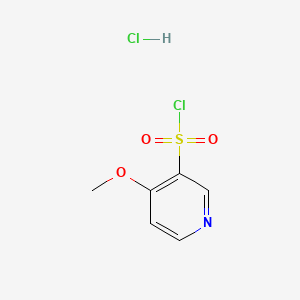
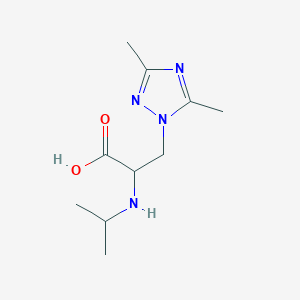
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
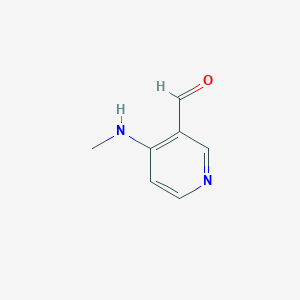
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
